2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
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Overview
Description
2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound featuring a piperidine ring, a pyridine ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine and pyridine intermediates, followed by their coupling through various chemical reactions such as nucleophilic substitution and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
Piperidine derivatives: These compounds often share similar structural features and may exhibit comparable biological activities.
Pyridine derivatives: These compounds also share structural similarities and may have similar chemical reactivity and applications.
Uniqueness
What sets 2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c20-12-16-3-7-22-18(10-16)25-14-15-4-8-23(9-5-15)19(24)11-17-2-1-6-21-13-17/h1-3,6-7,10,13,15H,4-5,8-9,11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLFNZXMHSNQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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